molecular formula C7H7N3 B1580845 Benzonitrile, 2-hydrazino- CAS No. 63589-18-4

Benzonitrile, 2-hydrazino-

Cat. No.: B1580845
CAS No.: 63589-18-4
M. Wt: 133.15 g/mol
InChI Key: HINFZKWHKTZDQX-UHFFFAOYSA-N
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Description

2-Hydrazinobenzonitrile (C₆H₄(NHNH₂)CN) is an aromatic nitrile derivative featuring a hydrazino (-NH-NH₂) substituent at the ortho position relative to the cyano (-CN) group. This compound is of significant interest in organic synthesis due to the reactivity of the hydrazine moiety, which enables its use in the preparation of heterocyclic compounds, such as indazoles and triazoles.

Properties

IUPAC Name

2-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-6-3-1-2-4-7(6)10-9/h1-4,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINFZKWHKTZDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069946
Record name Benzonitrile, 2-hydrazino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63589-18-4
Record name 2-Hydrazinylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63589-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-hydrazinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063589184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2-hydrazinyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzonitrile, 2-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7069946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzonitrile, 2-hydrazino- (CAS Number: 63589-18-4) is an organic compound that features a hydrazino group attached to a benzonitrile structure. This compound has garnered attention for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. However, the specific biological activities and mechanisms of action associated with benzonitrile, 2-hydrazino- remain largely underexplored. This article synthesizes existing knowledge on the compound's biological activity, drawing from various sources to provide a comprehensive overview.

Chemical Structure and Properties

Benzonitrile, 2-hydrazino- is characterized by the following structural features:

  • Chemical Formula : C7_7H8_8N4_4
  • Functional Groups : Contains both a nitrile (-C≡N) and a hydrazino (-NH-NH2_2) group.

The presence of these functional groups suggests potential reactivity and interactions with biological targets, particularly through nucleophilic mechanisms.

Comparative Analysis with Related Compounds

To better understand the potential of benzonitrile, 2-hydrazino-, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
BenzonitrileSimple nitrile with no substituentsLacks functional groups that enhance reactivity
5-Fluoro-2-hydrazinobenzonitrileContains fluorine substitutionIncreased lipophilicity and altered reactivity
2-HydrazinobenzonitrileHydrazino group without nitrileLimited applications compared to benzonitrile
5-FluorobenzonitrileNitrile without hydrazino groupReduced reactivity in certain chemical contexts

Uniqueness : Benzonitrile, 2-hydrazino- is notable for its combination of a hydrazino group and a nitrile functionality on the benzene ring, enhancing its chemical reactivity and potential biological activities compared to similar compounds lacking one of these features.

Case Studies and Research Findings

While direct studies on benzonitrile, 2-hydrazino- are scarce, research on related compounds provides valuable insights:

  • Antitubercular Activity : A review highlighted various hydrazone derivatives that exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL .
  • Antiviral Activity : Hydrazone derivatives have been evaluated for their antiviral properties against viruses such as hepatitis A and human immunodeficiency virus (HIV), showing promising results in inhibiting viral replication .
  • Anticancer Potential : Studies have demonstrated that certain hydrazone derivatives possess anticancer activity with IC50 values indicating effective inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Benzonitrile Derivatives

Compound Substituent Electronic Effect Key Reactivity/Applications Reference
2-Hydrazinobenzonitrile -NH-NH₂ Strong donating Heterocycle synthesis (e.g., indazoles) Extrapolated
2-Aminobenzonitrile -NH₂ Moderate donating Pharmaceutical intermediates
2-Nitrobenzonitrile -NO₂ Strong withdrawing Reductive amination precursor
Benzonitrile -CN Polar, π-conjugated Solvent, interstellar molecule

Table 2: Comparative Physical Properties

Property Benzonitrile 2-Aminobenzonitrile 2-Nitrobenzonitrile
Polarizability (10⁻²⁴ cm³) 12.3 (CCl₄) N/A N/A
Solubility in Polar Solvents Moderate High (due to -NH₂) Low (due to -NO₂)
Dipole Moment (D) 4.18 ~4.5 (estimated) ~5.0 (estimated)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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